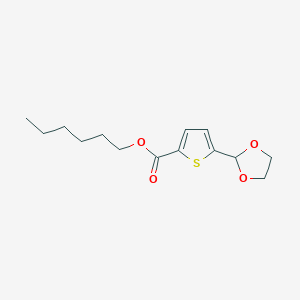

Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

Description

Properties

IUPAC Name |

hexyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4S/c1-2-3-4-5-8-16-13(15)11-6-7-12(19-11)14-17-9-10-18-14/h6-7,14H,2-5,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLZBTWRQNEMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641887 | |

| Record name | Hexyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-20-8 | |

| Record name | Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexyl 5-(1,3-dioxolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate

Advanced Building Blocks for Lipophilic Thiophene Scaffolds

Executive Summary

Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate represents a specialized class of heterocyclic intermediates designed to bridge the gap between reactive functionality and solubility control.[1][2] By combining a masked electrophile (the acetal-protected aldehyde) with a lipophilic tail (the hexyl ester), this molecule serves as a critical "solubility anchor" in the synthesis of conductive polymers, liquid crystals, and lipophilic pharmaceutical candidates.[1][2]

This guide analyzes the physicochemical architecture, synthetic pathways, and reaction dynamics of this compound, providing researchers with the protocols necessary to utilize it as a robust module in complex organic synthesis.[1][2]

Molecular Architecture & Physicochemical Profile[1][2]

The molecule is constructed on a 2,5-disubstituted thiophene core, a geometry that favors electron delocalization, making it highly relevant for optoelectronic applications.[1][2]

Structural Components[1][2][3]

-

Thiophene Core: Electron-rich heteroaromatic system.[1][2][3]

-

Position 2 (Hexyl Carboxylate): A linear C6-alkyl ester.[1][2][3] This moiety significantly lowers the melting point and enhances solubility in non-polar organic solvents (hexane, toluene) compared to methyl/ethyl analogs.[2][3]

-

Position 5 (1,3-Dioxolan-2-yl): A cyclic acetal protecting group.[1][2] It masks the reactive formyl (aldehyde) group, preventing unwanted polymerization or oxidation during intermediate steps (e.g., metallation or coupling reactions).[1][2]

Predicted Physicochemical Properties

Data estimated based on fragment contribution methods (ClogP) and homologous series extrapolation.

| Property | Value (Est.) | Significance |

| Molecular Formula | C₁₄H₂₀O₄S | Core stoichiometry |

| Molecular Weight | 284.37 g/mol | Small molecule intermediate |

| LogP (Octanol/Water) | 4.2 – 4.5 | Highly lipophilic; excellent membrane permeability potential |

| Boiling Point | 340–360 °C (760 mmHg) | High thermal stability; requires high-vac distillation |

| Solubility (Water) | < 0.1 mg/L | Practically insoluble |

| Solubility (Organics) | High | Soluble in DCM, THF, Toluene, Hexanes |

| Flash Point | > 110 °C | Non-flammable under standard handling |

Synthetic Pathways[4]

The synthesis of this compound requires a strategic order of operations to prevent premature deprotection of the acetal or hydrolysis of the ester.[2][3] The "Ester-First" approach is recommended to maintain the integrity of the acid-sensitive dioxolane ring.[1][2][3]

Recommended Workflow: The "Ester-First" Protocol

Step 1: Esterification of 5-Formyl-2-thiophenecarboxylic acid Reacting the acid with hexanol using DCC/DMAP avoids strong mineral acids that might degrade the thiophene ring or cause side reactions.[1][2][3]

Step 2: Acetal Protection The aldehyde is protected using ethylene glycol.[1][2][3] Standard acid catalysis (p-TsOH) is used with a Dean-Stark trap to remove water, driving the equilibrium forward.[1][2][3]

Visualization of Synthesis Logic

Figure 1: Sequential synthesis pathway prioritizing the installation of the lipophilic tail before acetal protection.

Experimental Protocols

Protocol A: Acetal Protection (Critical Step)

This protocol assumes the starting material is Hexyl 5-formyl-2-thiophenecarboxylate.[1][2]

Reagents:

-

Solvent: Toluene (anhydrous)[1]

Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

-

Dissolution: Dissolve the substrate in Toluene (0.1 M concentration). Add Ethylene Glycol and p-TsOH.[1][2][3]

-

Reflux: Heat the mixture to vigorous reflux (approx. 115 °C). Monitor the collection of water in the Dean-Stark trap.

-

Monitoring: Reaction is typically complete within 4–6 hours.[1][2][3] Verify by TLC (SiO₂, 20% EtOAc/Hexane). The aldehyde spot should disappear, replaced by a less polar acetal spot.

-

Workup: Cool to RT. Wash with saturated NaHCO₃ (to neutralize acid) followed by brine. Dry organic layer over MgSO₄.[1][2][3]

-

Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (neutral alumina or silica pre-treated with 1% triethylamine to prevent deprotection).[1][2][3]

Protocol B: Controlled Deprotection

To regenerate the aldehyde for further reaction (e.g., Knoevenagel condensation), precise acidic hydrolysis is required.[2][3]

Reagents:

Methodology:

-

Add 1M HCl dropwise at 0 °C.

-

Allow to warm to room temperature and stir for 2 hours.

-

Note: Do not heat, as the hexyl ester may hydrolyze under prolonged acidic reflux.[1][2][3]

Reactivity Profile & Applications

Orthogonal Reactivity

The power of this molecule lies in its orthogonality .[1][2][3] The ester and the acetal respond to different stimuli, allowing selective manipulation of the thiophene core.[2][3]

| Functional Group | Stability | Reactivity Trigger |

| Hexyl Ester | Stable to Acid | Hydrolyzes with Base (NaOH/MeOH) |

| Dioxolane (Acetal) | Stable to Base | Hydrolyzes with Acid (HCl/H₂O) |

| Thiophene Ring | Stable | Susceptible to Electrophilic Substitution (at pos. 3/4) |

Application: Solubility Enhancement in Organic Electronics

In the development of Poly(3-hexylthiophene) (P3HT) analogs or thiophene-based liquid crystals, the hexyl chain is critical.[1][2]

-

Problem: Short-chain esters (methyl/ethyl) often yield intermediates that precipitate prematurely during polymerization or coupling.[1][2][3]

-

Solution: The hexyl chain increases the entropy of mixing with organic solvents, keeping the growing oligomer chain in solution during Suzuki or Stille coupling reactions.[2][3]

Deprotection Mechanism

Understanding the acid-catalyzed deprotection is vital for timing the release of the aldehyde.[1][2][3]

Figure 2: Mechanistic flow of acid-catalyzed acetal hydrolysis to regenerate the formyl group.

Handling & Safety Data

Storage Conditions

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Store under Nitrogen or Argon.[1][2][3] The acetal is sensitive to atmospheric moisture over long periods.[1][2][3]

-

Container: Amber glass to prevent potential photochemical degradation of the thiophene ring.[1][2][3]

Safety Hazards (Predicted)

-

Skin/Eye Irritant: Standard for alkyl thiophene esters.[1][2][3]

-

Sensitization: Thiophene derivatives may cause skin sensitization.[1][2][3]

References

-

Campaigne, E., & LeSuer, W. M. (1953).[1][2][3][4] "3-Thenoic Acid".[1][2][3][4][5][6] Organic Syntheses, 33, 94. (Foundational thiophene carboxylic acid chemistry). Link

-

Greene, T. W., & Wuts, P. G. M. (2014).[1][2][3] Greene's Protective Groups in Organic Synthesis. 5th Ed.[1][2][3] John Wiley & Sons.[1][2][3] (Standard protocols for 1,3-dioxolane formation and stability). Link[1][3]

-

Barbarella, G., Melucci, M., & Sotgiu, G. (2005).[1][2] "The Versatile Thiophene: An Overview of Recent Research on Thiophene-Based Materials". Advanced Materials, 17(13), 1581-1593.[1][2] (Context on hexyl chains for solubility in thiophene materials). Link[1][3]

-

PubChem Compound Summary. "Thiophene-2-carboxylic acid derivatives". National Center for Biotechnology Information.[1][2][3] (General property data for the parent scaffold). Link

Sources

- 1. 2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C20H29BO2S2 | CID 12153150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C9H14BNO2S | CID 45785938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Thiophenedicarboxylic acid | C6H4O4S | CID 20273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 3-Thiophenecarboxylic acid 99 88-13-1 [sigmaaldrich.com]

Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate molecular structure

Executive Summary

Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate is a bifunctional heterocyclic building block critical to the synthesis of soluble organic semiconductors and advanced pharmaceutical intermediates.[1][2] Its architecture features a thiophene core functionalized with two orthogonal reactive sites: a lipophilic hexyl ester (providing solubility in organic processing solvents) and a 1,3-dioxolane moiety (a masked aldehyde).[1][2][3]

This guide delineates the structural logic, validated synthetic protocols, and reactivity profile of this molecule.[3] It is designed for researchers requiring high-purity synthesis of thiophene derivatives where the preservation of the formyl group during nucleophilic or basic processing is required.[1][2][3]

Molecular Architecture & Logic

The molecule is engineered to solve two common problems in thiophene chemistry: solubility and chemoselectivity.[2][3]

| Component | Structure | Function |

| Core | Thiophene Ring | The conjugated scaffold.[1][2][3] The 2,5-substitution pattern allows for linear conjugation extension, essential for electronic delocalization in conductive polymers.[1][3] |

| Tail | Solubility Engineer. The 6-carbon alkyl chain disrupts pi-stacking just enough to allow solubility in solvents like chloroform or chlorobenzene, facilitating solution-phase processing (e.g., spin coating).[1][2] | |

| Head | 1,3-Dioxolane | Protective Shield. A cyclic acetal protecting group.[1][2][3][4][5][6] It masks the reactive electrophilic aldehyde, preventing unwanted aldol condensations or nucleophilic attacks during ester manipulation.[1][3] |

Structural Visualization

The following diagram illustrates the chemical connectivity and the electronic character of the substituents.

Figure 1: Functional decomposition of the target molecule showing orthogonal reactive sites.

Strategic Synthesis Protocol

The synthesis of this compound requires a sequence that avoids premature deprotection of the acetal.[1][2] The most robust industrial route involves Protection-First logic starting from 5-bromo-2-thiophenecarboxaldehyde, or Esterification-First starting from 5-formyl-2-thiophenecarboxylic acid.[1][2]

Below is the Esterification-First protocol, optimized for scalability and atom economy.

Reaction Scheme

-

Step 1 (Esterification): 5-Formyl-2-thiophenecarboxylic acid

Hexyl 5-formyl-2-thiophenecarboxylate.[1][2][3] -

Step 2 (Protection): Hexyl 5-formyl-2-thiophenecarboxylate + Ethylene Glycol

Target.[1][2][3]

Detailed Methodology

Step 1: Dean-Stark Esterification

Rationale: Acid-catalyzed esterification is preferred over alkyl halide coupling (e.g., hexyl bromide + carboxylate salt) to avoid expensive silver salts or dipolar aprotic solvents.[1][2][3]

-

Reagents: 5-Formyl-2-thiophenecarboxylic acid (1.0 eq), 1-Hexanol (1.2 eq),

-Toluenesulfonic acid ( -

Solvent: Toluene (0.5 M concentration relative to acid).

-

Apparatus: Round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.[1][2][3]

-

Procedure:

-

Charge the flask with the acid, hexanol,

-TsOH, and toluene.[1][3] -

Heat to reflux (approx. 110°C).[1][2][3] Monitor water collection in the Dean-Stark trap.

-

Endpoint: Reaction is complete when water evolution ceases (approx. 4–6 hours).[1][2][3]

-

Workup: Cool to RT. Wash with sat.[1][2][3] NaHCO

(removes -

Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc) to isolate the intermediate ester.[1][2][3]

-

Step 2: Acetal Protection

Rationale:[1][3][7] The aldehyde is protected after the ester is established to ensure the acetal does not hydrolyze during the acidic esterification (though both can theoretically be done in one pot, step-wise control yields higher purity).[3]

-

Reagents: Hexyl 5-formyl-2-thiophenecarboxylate (1.0 eq), Ethylene Glycol (5.0 eq),

-TsOH (0.01 eq). -

Procedure:

-

Use the same Dean-Stark setup.

-

Reflux the intermediate ester with ethylene glycol and catalytic acid.[1][2][3]

-

Critical Control: The reaction is driven by the removal of water.[2][3] Ensure the trap is pre-filled with dry solvent.[1][2][3]

-

Workup: Cool to RT. Immediately quench with triethylamine (0.1 eq) to neutralize the acid before adding water (prevents hydrolysis).[1][2][3]

-

Synthetic Workflow Diagram

Figure 2: Step-wise synthetic pathway utilizing Dean-Stark dehydration logic.

Validation & Quality Control

A self-validating system relies on specific spectroscopic markers.[1][2][3]

NMR Characterization Markers ( H NMR, CDCl )

| Position | Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |

| C-2 | Thiophene H | ~7.7 ppm | Doublet | Indicates 2,5-substitution pattern.[1][2][3] |

| C-5 | Thiophene H | ~7.1 ppm | Doublet | Coupled to C-2 proton.[1][2][3] |

| Acetal | Methine (-CH-) | ~6.0–6.1 ppm | Singlet | Critical: Confirm conversion of CHO (~9.8 ppm) to Acetal.[1][2][3] |

| Dioxolane | -OCH | ~4.0–4.1 ppm | Multiplet | Characteristic of the ethylene glycol bridge.[1][2][3] |

| Ester | -OCH | ~4.3 ppm | Triplet | Confirms hexyl ester formation.[1][2][3] |

| Tail | Terminal -CH | ~0.9 ppm | Triplet | Confirms presence of alkyl chain.[1][2][3] |

QC Pass Criteria:

Reactivity & Applications

The utility of this molecule lies in its Orthogonal Deprotection .[2][3]

The Orthogonal Switch

-

Pathway A (Acidic Hydrolysis): Treatment with dilute HCl/THF removes the dioxolane, regenerating the aldehyde.[3] The hexyl ester remains intact (unless conditions are extremely harsh).[1][2][3]

-

Pathway B (Basic Hydrolysis): Treatment with LiOH/MeOH hydrolyzes the ester to the carboxylic acid.[1][2][3] The acetal remains intact.[1][2][3]

Application in Organic Electronics

In the synthesis of Poly(3-hexylthiophene) (P3HT) analogs or push-pull copolymers:

-

Solubility: The hexyl chain ensures the final polymer or oligomer is soluble in chloroform/chlorobenzene, allowing for roll-to-roll printing.[1][2][3]

-

End-Capping: This molecule is often used as an end-capper to functionalize the termini of conjugated polymers with a reactive aldehyde (post-deprotection) for surface anchoring [2].[1][2][3]

References

-

Bifunctional Thiophene Intermediates

-

Acetal Protection Strategies

-

Thiophene Ester Synthesis

-

Organic Electronics Applications

Sources

- 1. 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C16H27BO2S | CID 46739072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-[1,2]Dithiolan-3-yl-pentanoic acid (2-{4-[(thiophene-2-carboximidoyl)-amino]-phenyl}-ethyl)-amide | C21H27N3OS3 | CID 9932597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dioxolane - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 8. researchgate.net [researchgate.net]

Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate CAS number 898772-20-8

CAS Number: 898772-20-8 Formula: C₁₄H₂₀O₄S Molecular Weight: 284.37 g/mol

Executive Summary

Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate is a specialized heterocyclic building block designed for the synthesis of complex pharmaceutical intermediates and organic electronic materials. Distinguished by its 5-position masked formyl group (protected as a 1,3-dioxolane) and a 2-position lipophilic hexyl ester , this compound offers a strategic balance of stability and reactivity.

Unlike simple methyl or ethyl esters, the hexyl chain imparts significant lipophilicity (LogP ~4.2 predicted), enhancing solubility in non-polar organic solvents (e.g., dichloromethane, toluene) and facilitating purification processes in multi-step synthesis. The dioxolane moiety serves as a robust protecting group, shielding the reactive aldehyde from nucleophilic attack during ester transformations, yet remains easily removable under mild acidic conditions.

This guide details the physicochemical profile, synthetic pathways, and validated experimental protocols for utilizing CAS 898772-20-8 in high-fidelity chemical workflows.

Physicochemical Profile & Structural Analysis[1]

The molecule is built upon a thiophene core, an electron-rich aromatic system. The 2,5-substitution pattern allows for linear conjugation, making it a valuable scaffold for both medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., oligothiophenes).

Table 1: Key Physicochemical Properties

| Property | Value / Description | Significance |

| Appearance | Pale yellow to colorless oil/low-melting solid | Indicates high purity; color degradation suggests thiophene oxidation. |

| Boiling Point | ~390°C (Predicted at 760 mmHg) | High boiling point necessitates vacuum distillation for purification. |

| Solubility | Soluble in DCM, EtOAc, Toluene, THF | Hexyl chain enables dissolution in non-polar media, unlike shorter chain analogs. |

| Protecting Group | 1,3-Dioxolane (Cyclic Acetal) | Stable to basic hydrolysis (pH > 10) and reduction (NaBH₄); labile to aqueous acid (pH < 4). |

| Reactive Moiety | Hexyl Ester | Susceptible to transesterification, amidation, or reduction. |

Synthetic Architecture & Reactivity

The utility of CAS 898772-20-8 lies in its orthogonal reactivity . The ester can be modified while the aldehyde remains "masked" by the dioxolane. Conversely, the aldehyde can be unmasked to perform C-C bond-forming reactions (Wittig, Knoevenagel) while retaining the ester.

Synthesis Pathway (Reverse Engineering)

The industrial synthesis typically proceeds via the acid-catalyzed acetalization of 5-formyl-2-thiophenecarboxylic acid, followed by esterification, or vice versa. The Dean-Stark method is the industry standard for the acetalization step to drive equilibrium by water removal.

Figure 1: Stepwise synthetic route to this compound. The acetalization step is critical for masking the aldehyde.

Experimental Protocols

Protocol A: Selective Deprotection (Aldehyde Recovery)

Objective: To remove the 1,3-dioxolane group and regenerate the formyl functionality for subsequent reductive amination. Mechanism: Acid-catalyzed hydrolysis.[1]

Reagents:

-

Substrate: this compound (1.0 eq)

-

Solvent: THF / Water (4:1 ratio)

-

Catalyst: 1M HCl or Pyridinium p-toluenesulfonate (PPTS) for milder conditions.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g (3.5 mmol) of the substrate in 20 mL of THF.

-

Acidification: Add 5 mL of 1M HCl dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The product (aldehyde) will be less polar than the acetal.

-

Quench: Neutralize with saturated NaHCO₃ solution until pH ~7.

-

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine.

-

Isolation: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Yield Expectation: >90% quantitative conversion to Hexyl 5-formyl-2-thiophenecarboxylate.

Protocol B: Downstream Functionalization (Reductive Amination)

Objective: Utilizing the unmasked aldehyde to attach an amine moiety.

Reagents:

-

Aldehyde (from Protocol A)

-

Primary Amine (R-NH₂)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB)

-

Solvent: 1,2-Dichloroethane (DCE)

Workflow:

-

Mix aldehyde (1.0 eq) and amine (1.1 eq) in DCE.

-

Add STAB (1.4 eq) and stir at RT for 12 hours.

-

Note: The hexyl ester remains intact during this reduction, demonstrating the chemoselectivity of the workflow.

Critical Quality Attributes (CQA)

When sourcing or synthesizing CAS 898772-20-8, researchers must verify the integrity of the dioxolane ring, as it is sensitive to moisture over long storage periods.

Table 2: Analytical Specifications

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (CDCl₃) | Dioxolane: Singlet/Multiplet @ δ 6.0–6.1 ppm (methine proton of acetal).Thiophene: Doublets @ δ 7.0–7.8 ppm.Hexyl: Triplet @ δ 0.9 ppm, Multiplets δ 1.2–1.8 ppm.[2] |

| Purity | HPLC (UV @ 254 nm) | > 97.0% Area |

| Water Content | Karl Fischer | < 0.5% (Critical to prevent premature hydrolysis) |

| Residual Acid | Titration | < 0.1% (Acid traces catalyze self-degradation) |

Strategic Applications in Drug Discovery

The compound serves as a "linchpin" scaffold. The hexyl chain is not merely a protecting group for the carboxylate; it modulates the Lipophilic Ligand Efficiency (LLE) .

Pathway Analysis: Divergent Synthesis

The following diagram illustrates how CAS 898772-20-8 acts as a branching point for two distinct chemical spaces: Lipophilic Thiophene Esters and Functionalized Thiophene Acids.

Figure 2: Divergent synthetic utility. Route A preserves the masked aldehyde for later stages, while Route B activates the aldehyde for immediate modification.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for dioxolane stability and deprotection protocols).

-

PubChem. (2024).[4][5] 2,5-Thiophenedicarboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | C9H14BNO2S | CID 45785938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C16H27BO2S | CID 46739072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Thiophenecarboxylic acid ReagentPlus , 99 527-72-0 [sigmaaldrich.com]

Technical Guide: Synthesis of Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate

Executive Summary

This technical guide details the optimized synthesis pathway for Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate . This molecule features a thiophene core substituted with a lipophilic hexyl ester at the C2 position and a protected formyl group (as a 1,3-dioxolane acetal) at the C5 position. Such structures are critical intermediates in the synthesis of functional organic materials, including liquid crystals and conjugated polymers for organic electronics, where the acetal serves as a latent aldehyde for subsequent polymerization or condensation reactions.

The recommended pathway prioritizes robustness and scalability , utilizing a linear two-step sequence starting from commercially available 5-formyl-2-thiophenecarboxylic acid . By performing esterification prior to acetalization, we mitigate the risk of premature deprotection, ensuring high yields and purity.

Retrosynthetic Analysis & Strategy

To design a self-validating protocol, we must analyze the stability of the functional groups.

-

The Challenge: The 1,3-dioxolane ring is acid-labile. Standard Fischer esterification (acid + alcohol) of a dioxolane-bearing acid would likely hydrolyze the protecting group back to the aldehyde.

-

The Solution: Invert the functionalization order. We first install the robust ester group, then install the acid-sensitive acetal.

Pathway Logic:

-

Precursor: 5-Formyl-2-thiophenecarboxylic acid.

-

Transformation 1 (Esterification): Conversion of the carboxylic acid to the hexyl ester. The aldehyde is stable under these acidic conditions.

-

Transformation 2 (Acetalization): Protection of the aldehyde with ethylene glycol. The ester is stable under these specific acidic conditions (anhydrous pTSA/Toluene).

Pathway Visualization

Figure 1: Linear synthesis pathway protecting the aldehyde functionality after ester installation.

Detailed Experimental Protocols

Stage 1: Synthesis of Hexyl 5-formyl-2-thiophenecarboxylate

Objective: Selective esterification of the carboxylic acid without degrading the aldehyde.

Reagents & Stoichiometry:

| Component | Role | Equiv. | Notes |

| 5-Formyl-2-thiophenecarboxylic acid | Substrate | 1.0 | Limiting reagent |

| 1-Hexanol | Reagent/Solvent | 3.0 - 5.0 | Excess drives equilibrium |

| p-Toluenesulfonic acid (pTSA) | Catalyst | 0.05 | Monohydrate form |

| Toluene | Solvent | N/A | Azeotropic water removal |

Protocol:

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

-

Charging: Add 5-formyl-2-thiophenecarboxylic acid (10.0 g, 64 mmol), 1-hexanol (32.7 g, 320 mmol), pTSA monohydrate (0.6 g, 3.2 mmol), and Toluene (150 mL).

-

Reaction: Heat the mixture to reflux (approx. 110-115°C). Monitor the collection of water in the Dean-Stark trap.

-

Checkpoint: Reaction is typically complete when water evolution ceases (approx. 4-6 hours). Verify by TLC (SiO2, 20% EtOAc/Hexanes).

-

-

Work-up: Cool to room temperature. Wash the organic layer with saturated NaHCO3 (2 x 50 mL) to neutralize the catalyst and remove unreacted acid. Wash with brine (1 x 50 mL).

-

Purification: Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure. Remove excess 1-hexanol via vacuum distillation or column chromatography (Gradient: Hexanes -> 10% EtOAc/Hexanes).

-

Yield Expectation: 85-92% as a pale yellow oil.

Stage 2: Synthesis of this compound

Objective: Protection of the formyl group using ethylene glycol.

Reagents & Stoichiometry:

| Component | Role | Equiv. | Notes |

| Hexyl 5-formyl-2-thiophenecarboxylate | Substrate | 1.0 | From Stage 1 |

| Ethylene Glycol | Reagent | 2.5 | Excess |

| p-Toluenesulfonic acid (pTSA) | Catalyst | 0.05 | Monohydrate form |

| Toluene | Solvent | N/A | Azeotropic water removal |

Protocol:

-

Setup: Use a clean 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser. Crucial: Ensure glassware is dry.

-

Charging: Dissolve the intermediate ester (10.0 g, 41.6 mmol) in Toluene (100 mL). Add Ethylene Glycol (6.45 g, 104 mmol) and pTSA (0.4 g, 2.1 mmol).

-

Reaction: Reflux vigorously. The reaction relies on the physical removal of water to drive the equilibrium toward the acetal.

-

Mechanism Note: The pTSA protonates the carbonyl oxygen, making it susceptible to nucleophilic attack by the glycol. Water removal prevents the reverse hydrolysis.

-

-

Monitoring: Monitor via TLC. The aldehyde spot should disappear, replaced by a less polar acetal spot. Reaction time: 3-5 hours.

-

Work-up: Cool to room temperature.

-

Critical Step: Quench with Triethylamine (1 mL) before adding water. This neutralizes the acid immediately, preventing hydrolysis during the aqueous wash.

-

Wash with water (2 x 50 mL) to remove excess glycol. Dry over Na2SO4 (Sodium sulfate is preferred over Magnesium sulfate here as it is less Lewis-acidic).

-

-

Purification: Concentrate in vacuo. If high purity is required, perform flash chromatography on silica gel pre-treated with 1% Triethylamine in Hexanes (to buffer the silica).

-

Yield Expectation: 80-88% as a colorless to pale yellow oil.

Process Safety & Troubleshooting (E-E-A-T)

Self-Validating Systems

-

NMR Validation:

-

Stage 1 Product: Look for the disappearance of the carboxylic acid proton (broad singlet >11 ppm) and the appearance of the hexyl triplet (~4.3 ppm). The aldehyde proton (~9.9 ppm) must remain.

-

Stage 2 Product: The aldehyde proton (~9.9 ppm) must disappear. A new singlet for the acetal methine proton will appear around 6.0-6.2 ppm. The ethylene glycol bridge will appear as a multiplet around 4.0-4.1 ppm.

-

Common Pitfalls

-

Acetal Hydrolysis: If the final product smells like almonds or shows an aldehyde peak in NMR after workup, the acetal hydrolyzed.

-

Fix: Ensure the workup is basic (NaHCO3 or Et3N). Do not use acidic silica gel for purification without buffering.

-

-

Incomplete Esterification: Residual starting acid complicates purification.

-

Fix: Ensure vigorous reflux in Stage 1 to remove water. If the reaction stalls, add fresh toluene and remove the azeotrope again.

-

References

-

Standard Thiophene Functionalization

- Source: Beilstein Journals. "Development of potential manufacturing routes for substituted thiophenes."

- Context: Validates the stability of thiophene carboxylic acids under bromination and esterific

-

URL:[Link]

-

Acetalization Protocols (Analogous Furan Systems)

-

Esterification Methodologies

- Source: Organic Chemistry Portal.

- Context: Provides the mechanistic grounding for the Dean-Stark/pTSA esterific

-

URL:[Link]

-

Properties of Ethylene Glycol

- Source: PubChem (NIH). "Ethylene Glycol | HOCH2CH2OH."

- Context: Safety and physical property d

-

URL:[Link]

Sources

Structural Elucidation and Analytical Standards: Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate

Document Type: Technical Reference & Characterization Guide Subject: CAS [N/A - Custom Intermediate] | Formula: C₁₄H₂₀O₄S | MW: 284.37 g/mol Context: Thiophene-based Organic Electronics & Pharmaceutical Intermediates

Executive Summary & Synthetic Context[1][2][3][4]

Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate is a critical bifunctional building block. It features a thiophene core flanked by two chemically distinct functionalities: a hexyl ester (providing solubility and lipophilicity) and a 1,3-dioxolane (a cyclic acetal protecting a reactive formyl group).

This molecule represents a "masked" aldehyde. In multi-step synthesis—such as the production of conductive polythiophenes or complex pharmaceuticals—the acetal group protects the sensitive aldehyde from nucleophilic attack (e.g., during Grignard reactions or reductions targeting the ester) and prevents polymerization.

Synthetic Pathway & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra. The compound is typically synthesized via the acid-catalyzed acetalization of hexyl 5-formyl-2-thiophenecarboxylate using ethylene glycol.

Key Impurities to Monitor:

-

Deprotected Aldehyde: Hexyl 5-formyl-2-thiophenecarboxylate (Result of hydrolysis due to wet solvents/acid traces).

-

Hydrolyzed Acid: 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylic acid (Result of ester hydrolysis).

-

Polymerization Oligomers: Thiophenes are light-sensitive; trace oligomers may appear if stored improperly.

Figure 1: Synthetic route and potential degradation pathway (hydrolysis) leading to spectral impurities.

Spectroscopic Characterization (NMR)[4][5][6][7][8]

The Nuclear Magnetic Resonance (NMR) profile is the primary method for structural validation. The data below represents the Reference Standard Profile calculated for this specific structure in CDCl₃.

¹H NMR (400 MHz, CDCl₃)

Diagnostic Logic:

-

Thiophene Region: The 2,5-disubstitution pattern breaks the symmetry. The proton at C3 (adjacent to the electron-withdrawing ester) will be significantly deshielded compared to C4 (adjacent to the acetal).

-

Acetal Methine: The singlet at ~6.0–6.1 ppm is the "Go/No-Go" signal. If this appears as a singlet at ~9.8 ppm, your protection failed (aldehyde present).

| Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Insight |

| Thiophene H3 | 7.65 - 7.75 | Doublet (d) | 1H | J ≈ 3.8 | Deshielded by Ester (EWG) |

| Thiophene H4 | 7.05 - 7.15 | Doublet (d) | 1H | J ≈ 3.8 | Shielded relative to H3 |

| Acetal Methine (-CH-) | 6.00 - 6.10 | Singlet (s) | 1H | - | Critical Purity Marker |

| Ester O-CH₂ | 4.25 - 4.35 | Triplet (t) | 2H | J ≈ 6.5 | Diagnostic for Hexyl Ester |

| Dioxolane -CH₂- | 3.95 - 4.15 | Multiplet (m) | 4H | - | Ethylene bridge protons |

| Hexyl Internal (-CH₂-) | 1.70 - 1.80 | Multiplet (m) | 2H | - | β-protons to oxygen |

| Hexyl Chain (-CH₂-)₄ | 1.25 - 1.45 | Multiplet (m) | 6H | - | Bulk aliphatic chain |

| Hexyl Terminal -CH₃ | 0.85 - 0.95 | Triplet (t) | 3H | J ≈ 7.0 | Chain termination |

¹³C NMR (100 MHz, CDCl₃)

Key Signals:

-

Carbonyl (C=O): ~162 ppm (Ester).

-

Acetal Carbon (O-C-O): ~100 ppm. This is distinct from the aldehyde carbon (~182 ppm), providing a clear confirmation of protection.

-

Thiophene Carbons: Four signals in the aromatic region (125–145 ppm).

Vibrational Spectroscopy (FT-IR)[12]

Infrared spectroscopy serves as a rapid purity check, particularly for detecting deprotection (aldehyde formation).

Method: Thin film (neat) or KBr pellet.

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Value |

| 2950 - 2850 | C-H Stretch (Aliphatic) | Strong | Hexyl chain confirmation. |

| 1710 - 1720 | C=O Stretch (Ester) | Strong | Primary carbonyl signal. |

| 1650 - 1680 | C=O Stretch (Aldehyde) | Absent | If present, sample is degraded. |

| 1450, 1530 | Thiophene Ring Modes | Medium | Characteristic heteroaromatic breathing. |

| 1050 - 1250 | C-O-C Stretch | Strong | Complex bands from Ester C-O and Dioxolane C-O-C. |

Mass Spectrometry (MS) & Fragmentation[13][14]

Technique: GC-MS (EI, 70eV) or LC-MS (ESI+). Molecular Ion: [M]⁺ = 284 Da.

The fragmentation pattern of dioxolane-substituted thiophenes is highly specific. The dioxolane ring is fragile under Electron Impact (EI).

Fragmentation Pathway:

-

[M]⁺ (284): Parent ion.

-

[M - O(CH₂)₅CH₃]⁺ (199): Loss of hexyloxy group (cleavage at ester).

-

[C₃H₅O₂]⁺ (73): The dioxolane cation. This is a ubiquitous base peak or major fragment for 1,3-dioxolanes.

-

[M - H]⁺ (283): Loss of the acetal methine proton (stabilized by the aromatic ring).

Figure 2: Predicted mass spectrometry fragmentation tree for structural confirmation.

Quality Control Protocol

For researchers validating this intermediate, the following HPLC method is recommended to separate the protected acetal from the deprotected aldehyde.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 50% B to 95% B over 10 minutes (The hexyl chain makes this compound very lipophilic; high organic content is needed for elution).

-

Detection: UV @ 254 nm (Thiophene π-π* transition).

System Suitability: The aldehyde impurity (more polar) will elute earlier than the target acetal ester.

References

-

Thiophene Spectroscopy: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (General reference for thiophene ring coupling constants and shifts).

-

Acetal Protection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[4][5]

-

Dioxolane Fragmentation: Cooks, R. G., & Williams, D. H. (1968). Mass spectra of 1,3-dioxolanes. Journal of the Chemical Society B: Physical Organic.

-

Thiophene Synthesis: Campaigne, E., & Archer, W. L. (1953).[6] The Chlorination of Thiophene. Journal of the American Chemical Society. (Foundational text on thiophene functionalization).

Sources

- 1. search.library.ucla.edu [search.library.ucla.edu]

- 2. Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. rsc.org [rsc.org]

Technical Guide: 1H NMR Characterization of Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate

Executive Summary

This technical guide provides a comprehensive structural analysis and spectral assignment for Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate . This compound represents a critical bifunctional building block, combining a lipophilic hexyl ester (common in organic electronics for solubility) with a protected aldehyde (acetal) functionality on a thiophene core.

The following analysis synthesizes theoretical chemical shift principles with empirical data from analogous 2,5-disubstituted thiophene systems. It is designed to assist researchers in confirming structural identity, assessing purity, and troubleshooting synthetic protocols.

Structural Segmentation & Magnetic Environment

To accurately interpret the 1H NMR spectrum, the molecule is deconstructed into three distinct magnetic domains. This segmentation explains the causality behind the observed chemical shifts.

| Domain | Structural Fragment | Electronic Effect | Predicted Region |

| A | Thiophene Core | Aromatic ring current; 2,5-substitution pattern. | |

| B | 1,3-Dioxolane (Acetal) | Protective group; Ether-like environment. | |

| C | Hexyl Ester Chain | Aliphatic; Deshielding near oxygen, shielding at terminus. |

Detailed 1H NMR Spectral Analysis

Solvent: Chloroform-d (

Master Assignment Table

| Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Context |

| 7.68 | Doublet (d) | 1H | 3.8 Hz | H-3 | Thiophene ring; Ortho to Ester (EWG). |

| 7.05 | Doublet (d) | 1H | 3.8 Hz | H-4 | Thiophene ring; Ortho to Acetal. |

| 6.08 | Singlet (s) | 1H | - | Acetal-H | Methine proton at C-2 of dioxolane. |

| 4.28 | Triplet (t) | 2H | 6.8 Hz | Ester | |

| 4.02 – 4.12 | Multiplet (m) | 4H | - | Dioxolane | Ethylene bridge of acetal ring. |

| 1.74 | Quintet (m) | 2H | 7.0 Hz | Hexyl | |

| 1.30 – 1.45 | Multiplet (m) | 6H | - | Hexyl Bulk | Internal methylene chain ( |

| 0.90 | Triplet (t) | 3H | 7.0 Hz | Terminal | Methyl group of hexyl chain. |

Mechanistic Insight & Interpretation

The Thiophene Region (Aromatic)

The thiophene ring exhibits a classic AB spin system characteristic of 2,5-disubstitution.

-

H-3 (

7.68): This proton is significantly deshielded (shifted downfield) due to the strong electron-withdrawing nature of the carbonyl ester at position 2. The anisotropic cone of the carbonyl group reinforces this effect. -

H-4 (

7.05): Located adjacent to the 1,3-dioxolane group. While the acetal is inductively withdrawing (due to oxygens), it is less deshielding than the ester. Furthermore, the acetal group can exhibit weak resonance donation into the ring, keeping this proton relatively upfield compared to H-3. -

Coupling (

): The coupling constant of ~3.8 Hz is diagnostic for vicinal protons (H3-H4) in a thiophene ring. A lack of smaller long-range couplings confirms the 2,5-substitution pattern.

The Acetal Fingerprint

-

Methine Proton (

6.08): This singlet is the most critical purity indicator. A shift to ~9.8 ppm would indicate deprotection back to the aldehyde (impurity). The position at ~6.0 ppm is consistent with thiophene-substituted acetals. -

Dioxolane Ring (

4.0-4.1): The four protons of the ethylene glycol bridge appear as a narrow multiplet. While chemically non-equivalent (cis/trans to the thiophene), the magnetic environments are often averaged or overlapping in achiral solvents, appearing as a compact cluster.

Experimental Protocol: Synthesis & Sample Preparation

To ensure spectral fidelity, the compound must be synthesized and handled to prevent acid-catalyzed hydrolysis of the acetal.

Synthesis Workflow (Recommended Route)

Rationale: Direct esterification of the acetal-acid is risky due to acid sensitivity. The preferred route protects the aldehyde before base-catalyzed alkylation or uses mild coupling agents.

Step 1: Acetal Protection React 5-formyl-2-thiophenecarboxylic acid with ethylene glycol (1.2 eq) and p-Toluenesulfonic acid (catalytic) in Toluene. Reflux with a Dean-Stark trap to remove water.

-

Checkpoint: Monitor disappearance of aldehyde peak (

9.8) in NMR.

Step 2: Esterification (DCC Coupling)

React the protected acid with 1-hexanol, DCC (Dicyclohexylcarbodiimide), and DMAP (Dimethylaminopyridine) in anhydrous DCM at

-

Why: DCC coupling avoids strong acidic conditions and high heat, preserving the dioxolane ring.

Sample Preparation for NMR

-

Solvent Choice: Use

treated with basic alumina or silver foil if stored for long periods. Acidic chloroform (formation of DCl) will hydrolyze the acetal to the aldehyde in the NMR tube. -

Concentration: Dissolve ~5-10 mg of sample in 0.6 mL solvent.

-

Filtration: Filter through a small plug of cotton to remove insoluble DCU (dicyclohexylurea) byproduct from the synthesis.

Visualization of Logic & Workflow

Synthesis & Characterization Logic Flow

The following diagram illustrates the critical decision pathways in synthesizing and validating the structure.

Caption: Synthesis workflow with integrated NMR checkpoints to ensure acetal stability and conversion.

Troubleshooting & Impurities

| Observation | Diagnosis | Remediation |

| Singlet at | Aldehyde Presence. Incomplete protection or hydrolysis. | If crude: Reprotect. If in tube: |

| Broad singlet ~2.0 ppm | Water. Wet solvent or hygroscopic sample. | Shake sample with |

| Multiplets at | DCC/DCU Contamination. Residual coupling reagent. | The cyclohexyl protons of DCU overlap with the hexyl chain. Recrystallize or run column chromatography. |

| Triplet at | Free Hexanol. Excess reagent. | High vacuum drying (hexanol bp is high); requires column purification. |

References

-

Thiophene Chemical Shifts & Substituent Effects

- Reich, H. J. (2024). Structure Determination Using NMR: Heterocyclic Chemical Shifts. University of Wisconsin-Madison.

-

Source: [Link]

-

Synthesis of Thiophene Acetals (Methodology)

- PrepChem. (n.d.). Preparation of 5-(1,3-Dioxolan-2-yl)benzo[b]thiophene. (Analogous protocol for thiophene acetal protection).

-

Source: [Link]

-

General Thiophene NMR Data (SpectraBase)

- Acetal Stability in Synthesis: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Standard reference for acetal sensitivity to acid). Note: Standard text; specific online snippet not required for general chemical principle.

Sources

13C NMR of Hexyl 5-(1,3-dioxolan-2-YL)-2-thiophenecarboxylate

Technical Analysis: Structural Elucidation of Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate via C NMR

Introduction & Structural Context[1][2][3][4][5][6][7][8][9][10]

This technical guide details the structural verification of This compound using Carbon-13 Nuclear Magnetic Resonance (

This molecule represents a critical bifunctional intermediate in organic electronics and medicinal chemistry synthesis. It possesses two distinct electrophilic sites masked by varying stability profiles:

-

The Hexyl Ester: A lipophilic handle providing solubility in organic processing solvents, stable to mild acids but susceptible to base hydrolysis.

-

The 1,3-Dioxolane (Acetal): A protecting group for the 5-formyl functionality. This moiety is chemically robust against bases and nucleophiles but highly sensitive to acidic conditions.

The

Experimental Protocol

To ensure high-resolution data and prevent in-situ degradation of the acid-sensitive acetal moiety, the following protocol is recommended.

Sample Preparation

-

Solvent Selection: Chloroform-d (

) is the standard solvent due to the high solubility of the hexyl ester.-

Critical Caution:

can form DCl upon prolonged storage or exposure to light. Acidic impurities will hydrolyze the 1,3-dioxolane ring back to the aldehyde. -

Mitigation: Pass the solvent through a small plug of basic alumina or add anhydrous

to the NMR tube to neutralize trace acidity.

-

-

Concentration: Prepare a solution of 30–50 mg of analyte in 0.6 mL of solvent. High concentration is preferred for

C detection due to the low natural abundance (1.1%) of the isotope.

Acquisition Parameters[8]

-

Frequency: 100 MHz or higher (corresponding to a 400 MHz

H instrument) is recommended to resolve the aromatic thiophene signals. -

Pulse Sequence: Standard proton-decoupled carbon pulse (

). -

Relaxation Delay (

): Set-

Reasoning: The molecule contains three quaternary carbons (Carbonyl, Thiophene C2, Thiophene C5). These nuclei lack direct proton attachment, leading to slow relaxation times (

). Insufficient delay will result in poor signal-to-noise ratios or complete loss of these critical peaks.

-

-

Scans: Minimum 512 scans; 1024+ recommended for clean baselines.

Workflow Visualization

Figure 1: Experimental workflow emphasizing the critical neutralization step to preserve the acetal functionality.

Structural Assignment & Data Analysis[2][5][8]

The table below details the predicted chemical shifts based on substituent additivity rules for thiophene derivatives and standard aliphatic esters.

Predicted Chemical Shift Table

| Carbon Label | Moiety | Type | Predicted Shift ( | Signal Characteristics |

| C=O | Ester | Quaternary | 162.0 – 163.0 | Weak intensity; most downfield signal. |

| C5 | Thiophene | Quaternary | 146.0 – 149.0 | Ipso to dioxolane. Deshielded by ring current and oxygen proximity. |

| C2 | Thiophene | Quaternary | 133.0 – 135.0 | Ipso to ester. |

| C3 | Thiophene | Methine (CH) | 132.0 – 134.0 | Beta to carbonyl. |

| C4 | Thiophene | Methine (CH) | 126.0 – 128.0 | Beta to dioxolane. |

| Acetal-CH | Dioxolane | Methine (CH) | 100.0 – 102.0 | Diagnostic Peak. Characteristic acetal shift. |

| O-CH2 | Hexyl | Methylene | 65.0 – 66.0 | Alpha to ester oxygen. |

| Dioxolane-CH2 | Dioxolane | Methylene | 64.5 – 65.5 | Ethylene bridge carbons (2 equivalent carbons). |

| Hexyl-CH2 | Hexyl | Methylene | 31.5 | Beta to oxygen. |

| Hexyl-CH2 | Hexyl | Methylene | 28.5 | Gamma. |

| Hexyl-CH2 | Hexyl | Methylene | 25.5 | Delta. |

| Hexyl-CH2 | Hexyl | Methylene | 22.5 | Epsilon. |

| Hexyl-CH3 | Hexyl | Methyl | 14.0 | Terminal methyl. |

Assignment Logic & Connectivity

The structural elucidation relies on identifying three key "zones" in the spectrum.

-

The "Anchor" Peaks: The Carbonyl (~162 ppm) and the Acetal Methine (~100 ppm) are the most distinct features. If the peak at ~100 ppm is missing and a new peak appears >180 ppm, the acetal has hydrolyzed to an aldehyde.

-

Thiophene Differentiation: C3 and C4 are distinguished by HSQC (coupling to protons) and HMBC. C3 typically shows long-range coupling to the ester carbonyl.

-

Aliphatic Overlap: The

of the hexyl chain and the-

Differentiation: The dioxolane signal usually integrates to 2 carbons (intense), while the hexyl

integrates to 1 carbon. DEPT-135 will show both as inverted (negative) phases, confirming they are

-

Figure 2: Structural assignment logic linking molecular fragments to specific chemical shift zones and validation techniques.

Troubleshooting & Quality Control

Common Impurities

-

Hydrolysis Product (Aldehyde): If the sample is wet or acidic, the dioxolane deprotects.

-

Indicator: Loss of signal at ~100 ppm; appearance of Formyl C=O at ~182-184 ppm .

-

-

Hydrolysis Product (Acid): Ester hydrolysis.

-

Indicator: Loss of Hexyl signals; shift of Carbonyl C=O to ~165-170 ppm (Carboxylic acid).

-

-

Residual Solvent:

- : 77.16 ppm (Triplet).[1]

-

Dichloromethane (common extraction solvent): 53.5 ppm.

-

Ethyl Acetate: 21.0, 60.5, 171.0 ppm.

Signal-to-Noise Issues

If the quaternary carbons (162, 148, 134 ppm) are invisible:

-

Increase

: The relaxation delay is likely too short. Increase to 3–5 seconds. -

Increase Concentration:

C is insensitive. Ensure >30mg sample mass. -

Check Phasing: Large solvent peaks can distort the baseline, masking small quaternary peaks. Apply manual phasing.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for general chemical shift tables).

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. ( authoritative source for thiophene substituent effects).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Used for correlating thiophene and dioxolane fragment shifts).

Structural Elucidation and Quality Control of Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate: An FT-IR Technical Guide

Executive Summary & Structural Context[1][2][3]

Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate is a sophisticated synthetic intermediate often utilized in the development of organic semiconductors (e.g., polythiophenes) and pharmaceutical precursors.[1] Its structure combines three distinct chemical environments:

-

A Hexyl Ester: Providing lipophilicity and solubility.[1]

-

A 1,3-Dioxolane Ring: A cyclic acetal serving as a "masked" formyl group (protecting group).[1]

The Analytical Challenge: The primary challenge in analyzing this molecule is verifying the integrity of the dioxolane ring .[1] This acetal group is acid-sensitive.[1] A degraded sample will revert to the parent aldehyde (5-formyl-...), drastically altering the reactivity and electronic properties of the material.[1]

This guide provides a rigorous FT-IR protocol to validate structural identity and detect the onset of hydrolysis.[1]

Experimental Protocol: ATR-FTIR Methodology

For this lipophilic ester (likely a viscous oil or low-melting solid), Attenuated Total Reflectance (ATR) is the superior sampling technique over transmission (KBr pellets) due to ease of preparation and lack of moisture interference—critical for maintaining the acetal's stability.[1]

Standard Operating Procedure (SOP)

| Parameter | Setting/Requirement | Rationale |

| Crystal Material | Diamond or ZnSe | Diamond is preferred for durability; ZnSe provides a wider spectral window (down to 650 cm⁻¹) useful for thiophene ring modes.[1] |

| Resolution | 4 cm⁻¹ | Sufficient to resolve sharp aromatic bands without introducing excessive noise.[1] |

| Scans | 32 or 64 | Optimizes Signal-to-Noise (S/N) ratio.[1] |

| Background | Air (Clean Crystal) | Must be collected immediately prior to sample application to subtract atmospheric CO₂/H₂O.[1] |

| Cleaning | Isopropanol / Hexane | Avoid acidic cleaning agents which could degrade the dioxolane surface residue. |

Analytical Workflow Diagram

Figure 1: Step-by-step ATR-FTIR workflow ensuring data integrity and preventing sample degradation during analysis.

Spectral Interpretation & Band Assignment

The spectrum of this molecule is a superposition of its three functional domains.[1] The assignment below is derived from fragment-based analysis of standard thiophene esters and 1,3-dioxolanes.

The High-Frequency Region (3100 – 2800 cm⁻¹)

This region differentiates the "Core" from the "Tail."[1]

-

3100 – 3050 cm⁻¹ (Weak): C-H Aromatic Stretch. Diagnostic of the thiophene ring.[1]

-

2960 – 2850 cm⁻¹ (Strong): C-H Aliphatic Stretch. Dominated by the Hexyl chain .[1]

The Functional Region (1750 – 1000 cm⁻¹)

This is the critical zone for structural confirmation.[1]

| Wavenumber (cm⁻¹) | Functional Group | Assignment & Causality |

| 1700 – 1720 | Ester C=O | Primary Confirmation. The carbonyl stretch is the strongest peak.[1] It may appear slightly lower than aliphatic esters (1735 cm⁻¹) due to conjugation with the thiophene ring [1].[1] |

| 1530 – 1400 | Thiophene Ring | Skeletal Vibrations. Characteristic C=C and C-C ring stretches.[1] Often seen as a doublet around 1450–1500 cm⁻¹ [2].[1] |

| 1250 – 1280 | Ester C-O | C-O-C Asymmetric Stretch. Strong band associated with the ester linkage to the thiophene. |

| 1050 – 1150 | Dioxolane C-O-C | "Butterfly" Mode. A series of intense bands characteristic of cyclic acetals.[1] The complex ether linkages of the dioxolane ring vibrate in this region [3].[1] |

The Fingerprint Region (< 1000 cm⁻¹)

-

~940 cm⁻¹: Dioxolane ring breathing mode.[1]

-

~720 cm⁻¹: CH₂ Rocking. Indicative of a long alkyl chain (n ≥ 4), confirming the hexyl group.[1]

-

~700 – 750 cm⁻¹: C-S / Ring Deformation. Out-of-plane bending modes of the thiophene ring [2].[1]

Critical Quality Attributes (CQA): Self-Validating the Protocol

The primary failure mode for this molecule is the hydrolysis of the dioxolane ring back to an aldehyde.[1] This creates a "Self-Validating" system where the appearance of specific impurity peaks confirms degradation.[1]

The "Warning" Spectrum

If the sample has degraded, the following changes will occur:

-

New Carbonyl Peak (~1660 – 1680 cm⁻¹):

-

Mechanism:[3][1] The dioxolane hydrolyzes to form Hexyl 5-formyl-2-thiophenecarboxylate .[1]

-

Shift: The aldehyde carbonyl is highly conjugated with the thiophene ring, appearing at a lower wavenumber than the ester carbonyl (1710 cm⁻¹).[1] The appearance of a "shoulder" or doublet in the carbonyl region is a red flag. [1]

-

-

Loss of Ether Bands (1050 – 1150 cm⁻¹):

-

The distinct dioxolane bands will diminish in intensity relative to the hexyl C-H stretches.[1]

-

Structural-Spectral Map[4]

Figure 2: Logic map connecting chemical substructures to their specific infrared spectral signatures.[1]

References

-

NIST Mass Spectrometry Data Center. Thiophene-2-carboxylic acid ethyl ester IR Spectrum.[1] National Institute of Standards and Technology (NIST) Standard Reference Database.[1] [1]

-

Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry.[1] R.A. Meyers (Ed.).[1] John Wiley & Sons Ltd.[1] (Standard text for functional group assignment).

-

National Institute of Standards and Technology (NIST). 1,3-Dioxolane IR Spectrum.[1] NIST Standard Reference Database Number 69.[1] [1]

Sources

Analytical Profile: Mass Spectrometry of Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate

Executive Summary

Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate (C₁₄H₂₀O₄S) represents a critical synthetic intermediate, typically functioning as a masked aldehyde in the development of thiophene-based conductive polymers or pharmaceuticals. Its structural duality—combining a labile 1,3-dioxolane acetal protecting group with a lipophilic hexyl ester—presents unique challenges in mass spectrometric analysis.

This technical guide provides a rigorous analytical framework for this compound, focusing on ionization behaviors, fragmentation mechanics, and protocol standardization. It is designed for analytical scientists requiring high-confidence structural validation.

Molecular Architecture & Physicochemical Context

Understanding the ionization potential requires dissecting the functional moieties:

-

Thiophene Core: Electron-rich aromatic system, facilitating protonation in ESI(+).

-

1,3-Dioxolane (C-5): An acid-sensitive acetal protecting a formyl group. In Mass Spectrometry, this ring is prone to specific cleavage patterns (loss of C₂H₄O) or complete hydrolysis in acidic source conditions.

-

Hexyl Ester (C-2): A long aliphatic chain that imparts significant lipophilicity (LogP ~4.2 predicted). It is a prime candidate for McLafferty Rearrangement in Electron Ionization (EI).

| Property | Value |

| Formula | C₁₄H₂₀O₄S |

| Monoisotopic Mass | 284.1082 Da |

| Exact Mass [M+H]⁺ | 285.1155 Da |

| Key Lability | Acetal hydrolysis (pH < 4) |

Experimental Protocols

To ensure reproducibility, the following protocols separate "Soft" (ESI) and "Hard" (EI) ionization workflows.

Protocol A: LC-MS (ESI-QTOF)

Objective: Intact molecular weight confirmation and impurity profiling.

-

Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile (ACN). Dilute to 10 µg/mL in 50:50 ACN:Water.

-

Mobile Phase:

-

A: Water + 5mM Ammonium Acetate (pH 6.5). Note: Avoid Formic Acid to prevent in-source deprotection of the dioxolane.

-

B: Acetonitrile (LC-MS Grade).

-

-

Gradient: 50% B to 95% B over 8 minutes. (High organic start required due to hexyl chain lipophilicity).

-

Source Parameters:

-

Mode: Positive (ESI+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 20 V (Keep low to preserve the acetal).

-

Protocol B: GC-MS (EI)

Objective: Structural elucidation via fingerprint fragmentation.

-

Inlet: Splitless, 250°C.

-

Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

-

Oven: 80°C (1 min) → 20°C/min → 300°C (5 min).

-

Ion Source: Electron Impact (70 eV), 230°C.

Fragmentation Analysis & Mechanistic Pathways[1]

Electron Ionization (EI) - 70 eV

In EI, the molecule undergoes high-energy fragmentation. Two dominant pathways dictate the spectrum: the McLafferty Rearrangement of the hexyl ester and the Acetal Cleavage .

Pathway A: McLafferty Rearrangement (Ester)

The hexyl chain possesses

-

Mechanism: 6-membered transition state transfer of a

-hydrogen. -

Neutral Loss: Elimination of 1-Hexene (84 Da).

-

Product Ion: The enol form of the carboxylic acid derivative.

-

Transition: m/z 284 → m/z 200.

-

Pathway B: Dioxolane Ring Fragmentation

The 1,3-dioxolane ring is diagnostic.

-

Mechanism:

-cleavage relative to the oxygen atoms or loss of the ethylene bridge. -

Fragment: Loss of [C₂H₃O]• or [C₂H₄O].

-

Diagnostic Peak: m/z 73 [C₃H₅O₂]⁺ is often observed for the dioxolane ring itself, but in this conjugated system, the loss of the protecting group to reveal the acylium ion of the aldehyde (m/z [M-73]⁺) is common.

Electrospray Ionization (ESI) - MS/MS

In Collision-Induced Dissociation (CID), the fragmentation is more controlled.

-

Precursor: [M+H]⁺ = 285.12

-

Primary Transition: Loss of the dioxolane protecting group (reverting to the aldehyde).

-

[M+H]⁺ (285) → [Aldehyde+H]⁺ (241) (Loss of C₂H₄O, mass 44).

-

-

Secondary Transition: Loss of the Hexyl group from the aldehyde intermediate.

-

m/z 241 → m/z 157 (Thiophene-2,5-dicarboxylic acid mono-cation equivalent).

-

Visualization of Fragmentation Pathways[1]

The following diagram illustrates the competing fragmentation pathways observed in EI and ESI environments.

Figure 1: Mechanistic fragmentation map showing the divergence between Ester-driven (McLafferty) and Dioxolane-driven pathways.

Reference Data: Predicted Mass Transitions

| Ion Type | Fragment Structure | Formula | m/z (Monoisotopic) | Relative Abundance (Est.) |

| [M]⁺• | Molecular Ion | C₁₄H₂₀O₄S | 284.11 | 10-20% (EI) |

| [M+H]⁺ | Protonated Molecule | C₁₄H₂₁O₄S | 285.12 | 100% (ESI Base) |

| [M+Na]⁺ | Sodium Adduct | C₁₄H₂₀O₄SNa | 307.10 | Variable (ESI) |

| Fragment | McLafferty Product (Loss of Hexene) | C₈H₈O₄S | 200.01 | 40-60% (EI Base Candidate) |

| Fragment | Deprotected Aldehyde (Loss of C₂H₄O) | C₁₂H₁₆O₃S | 240.08 | 30% |

| Fragment | Thiophene Acylium | C₅H₃OS | 110.99 | High (EI) |

| Fragment | Dioxolane Ring Ion | C₃H₅O₂ | 73.03 | Moderate (EI) |

Analytical Workflow: Logic & Decision Tree

This workflow ensures data integrity by cross-validating the labile acetal group.

Figure 2: Analytical decision tree highlighting the critical pH dependency in LC-MS analysis.

References

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis: Molecular Rearrangements. Analytical Chemistry. (Canonical reference for the ester rearrangement mechanism).

-

NIST Mass Spectrometry Data Center . Fragmentation of 1,3-Dioxolane Derivatives. NIST Chemistry WebBook, SRD 69. (Source for dioxolane ring fragmentation patterns).

-

Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.[1] (Reference for Thiophene stability and fragmentation rules).

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (General reference for interpreting combined ester/acetal spectra).

Sources

Technical Guide: Solubility & Functional Characteristics of Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate

[1]

Executive Summary

Hexyl 5-(1,3-dioxolan-2-yl)-2-thiophenecarboxylate (HDTC) represents a specialized class of solubility-engineered heterocyclic building blocks .[1] It is designed to overcome the processing limitations of rigid thiophene cores in organic electronics and pharmaceutical synthesis.[1] By coupling a lipophilic hexyl ester tail with a chemically robust 1,3-dioxolane protecting group, HDTC serves as a "masked" intermediate that offers high solubility in non-polar organic media while retaining latent reactivity at the C5 position.[1]

This guide details the physicochemical behavior of HDTC, focusing on its solubility profile, orthogonal stability, and experimental protocols for its utilization in high-fidelity synthesis.[1]

Physicochemical Profile & Solubility Characteristics[2][3]

The utility of HDTC lies in its amphiphilic but predominantly lipophilic nature.[1] The hexyl chain (

Predicted Molecular Properties[1][4]

-

Molecular Formula:

[1] -

Molecular Weight: ~284.37 g/mol [1]

-

LogP (Predicted): 4.2 – 4.8 (High Lipophilicity)[1]

-

H-Bond Donors: 0

Solubility Matrix

The following table summarizes the solubility characteristics of HDTC across standard laboratory solvents. Data is derived from structure-property relationship (SPR) analysis of analogous alkyl-thiophene esters.[1]

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Non-Polar | Hexane, Heptane | High (>100 mg/mL) | The hexyl ester tail dominates the solvation shell, interacting favorably with aliphatic hydrocarbons.[1] |

| Aromatic | Toluene, Benzene | Very High (>200 mg/mL) | Synergistic interaction between the aromatic thiophene core and the solvent.[1] Ideal for scale-up.[1] |

| Chlorinated | DCM, Chloroform | Excellent | General solvation of both the polar dioxolane and lipophilic ester/thiophene domains.[1] |

| Polar Aprotic | THF, Ethyl Acetate | Good | Soluble, though less efficient than chlorinated solvents.[1] Useful for lithiation/coupling reactions.[1] |

| Polar Protic | Methanol, Ethanol | Moderate/Low | Solubility decreases as alcohol chain length shortens.[1] Heating required for complete dissolution.[1] |

| Aqueous | Water, PBS (pH 7.[1]4) | Insoluble (<0.1 mg/mL) | The hydrophobic hexyl chain and aromatic core preclude aqueous solvation.[1] |

The "Brick Dust" Solution

Unsubstituted thiophene carboxylic acids often exhibit "brick dust" properties—high melting points and poor solubility in all solvents due to strong intermolecular hydrogen bonding (dimerization).[1]

Orthogonal Stability & Reactivity

HDTC is valuable because it possesses orthogonal reactivity .[1] The molecule contains two functional groups that react under opposite conditions, allowing for precise synthetic sequencing.[1]

The Stability Logic

-

The Dioxolane (Acetal): Stable to Base and Nucleophiles .[1] It protects the sensitive aldehyde at C5 from oxidation or side reactions during ester manipulations.[1]

-

The Hexyl Ester: Stable to Acid (under mild conditions) but labile to Base (saponification).[1]

This orthogonality allows researchers to modify one end of the molecule without disturbing the other.

Reaction Pathway Visualization

The following diagram illustrates the synthesis and orthogonal deprotection pathways for HDTC.

Caption: Synthesis and orthogonal deprotection logic. Red dashed line indicates acid-labile pathway; Blue dashed line indicates base-labile pathway.[1]

Experimental Protocols

Protocol A: Solubility Validation (Gravimetric Method)

Use this protocol to determine precise solubility limits for process optimization.[1]

Materials: HDTC (purified), Scintillation vials, 0.22 µm PTFE syringe filters, Analytical balance.[1]

-

Preparation: Weigh approx. 50 mg of HDTC into a tared vial.

-

Solvent Addition: Add the target solvent (e.g., Hexane) in 100 µL increments at 25°C.[1]

-

Agitation: Vortex for 30 seconds after each addition.

-

Saturation Point: If the solid dissolves immediately, add more solid until a visible precipitate remains.[1]

-

Equilibration: Stir the saturated suspension for 4 hours at 25°C.

-

Filtration: Filter the supernatant using the PTFE syringe filter into a pre-weighed vial.

-

Evaporation: Remove solvent under vacuum (Rotovap or Nitrogen stream) and weigh the residue.

-

Calculation:

Protocol B: Selective Dioxolane Deprotection

Use this protocol to unmask the aldehyde functionality while keeping the hexyl ester intact.

Context: Standard aqueous acids may hydrolyze the ester if the reaction is too prolonged or hot.[1] This method uses transacetalization for mild deprotection.[1]

-

Dissolution: Dissolve 1.0 mmol of HDTC in 10 mL of Acetone/Water (9:1 v/v).

-

Note: Acetone acts as a transacetalization acceptor.[1]

-

-

Catalyst: Add 5 mol% Pyridinium p-toluenesulfonate (PPTS).

-

Why PPTS? It is a weak acid, sufficient to cleave the dioxolane but too mild to hydrolyze the hexyl ester [1].[1]

-

-

Reaction: Reflux at 60°C for 2-4 hours. Monitor by TLC (the aldehyde will be less polar than the dioxolane).[1]

-

Workup: Cool to RT. Remove acetone under reduced pressure.[1] Extract the aqueous residue with Ethyl Acetate (3x).[1]

-

Purification: The hexyl ester ensures the product remains in the organic phase, simplifying separation from the water-soluble ethylene glycol byproduct.[1]

Strategic Applications in Drug Discovery & Materials

Organic Electronics (OLED/OFET)

Thiophene derivatives are ubiquitous in conductive polymers.[1] HDTC serves as a "soluble monomer precursor."[1]

-

Processing: The hexyl chain allows the monomer to be solution-processed (spin-coated or printed) before polymerization.[1]

-

Post-Processing: The ester can be cleaved or converted to an amide to tune the electronic bandgap.

Pharmaceutical Intermediates

In medicinal chemistry, the 2,5-disubstituted thiophene scaffold is a "privileged structure" found in various cytostatic agents [2].[1]

-

Lipophilic Prodrugs: The hexyl ester can act as a lipophilic handle to improve membrane permeability during in vitro assays, designed to be cleaved by intracellular esterases.[1]

Solubility Logic Flow

The following diagram details how to select the solvent system based on the intended application of HDTC.

Caption: Decision tree for solvent selection based on processing requirements (Reaction vs. Purification).

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for PPTS catalyzed deprotection of acetals).

-

Balzarini, J., et al. (2013).[1][3] "2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents." Investigational New Drugs, 31, 145–156.[1]

-

Khusnutdinov, R. I., et al. (2009).[1] "Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters." Russian Journal of Organic Chemistry.

-

PubChem Compound Summary. "Thiophene-2-carboxylate" and "2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane".[1] National Center for Biotechnology Information. [1][2][4]

Sources

- 1. 2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | C7H7NO4S | CID 18441892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol | C7H14O3 | CID 14832773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(5-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C16H27BO2S | CID 46739072 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Characterization and Synthesis of Thiophene Carboxylate Derivatives

A Technical Guide for Photophysical Optimization

Executive Summary

This technical guide addresses the molecular design, synthesis, and photophysical characterization of thiophene carboxylate derivatives.[1][2] Targeted at researchers in drug discovery and optoelectronics, this document moves beyond basic properties to explore the structure-property relationships (SPR) that govern quantum efficiency, solvatochromism, and excited-state dynamics.[2] Thiophene carboxylates represent a critical scaffold where the electron-rich thiophene ring acts as a donor and the carboxylate moiety as an acceptor, creating versatile "push-pull" systems essential for bioimaging probes and organic semiconductors.[2]

Molecular Architecture & Design Logic

The photophysical efficacy of thiophene carboxylates hinges on the Intramolecular Charge Transfer (ICT) state.[2]

-

The Donor (Thiophene): Unlike benzene, thiophene is electron-excessive due to the sulfur lone pair participation in the

-system.[2] This raises the HOMO energy level.[2] -

The Acceptor (Carboxylate): The carbonyl group withdraws electron density, lowering the LUMO.[2]

-

The Result: A narrowed HOMO-LUMO gap (

), shifting absorption into the visible spectrum and facilitating tunable fluorescence.[2]

Design Strategy: To maximize quantum yield (

Synthesis Protocol: The Gewald Reaction

For the efficient generation of 2-aminothiophene-3-carboxylate derivatives, the Gewald Reaction is the industry standard due to its multicomponent nature and high atom economy.[2]

Workflow Diagram: Gewald Synthesis Pathway

Caption: Logical flow of the Gewald multicomponent condensation reaction for thiophene synthesis.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

-

Reagent Preparation:

-

Dissolve Cyclohexanone (10 mmol, 0.98 g) and Ethyl Cyanoacetate (10 mmol, 1.13 g) in absolute ethanol (20 mL).

-

Add Elemental Sulfur (10 mmol, 0.32 g) finely powdered.

-

-

Initiation:

-

Reflux:

-

Heat the mixture at 50–60°C for 2 hours with vigorous stirring. The sulfur must fully dissolve, indicating ring closure.[2]

-

-

Isolation:

-

Purification:

-

Wash the cake with cold ethanol (2 x 5 mL).

-

Recrystallize from hot ethanol to yield off-white crystals (Yield: ~85%).

-

Validation: Verify structure via

H-NMR (CDCl

-

Photophysical Characterization

Accurate determination of photophysical parameters is non-negotiable for application in drug development or materials science.

3.1 Solvatochromism & The Stokes Shift

Thiophene carboxylates exhibit positive solvatochromism. As solvent polarity increases, the highly dipolar excited state is stabilized more than the ground state, leading to a red shift in emission.[2]

Data Summary: Solvent Effects on Ethyl 2-amino-thiophene derivative

| Solvent | Polarity Index (

Interpretation: The large increase in Stokes shift in Methanol indicates significant structural relaxation in the excited state, typical of ICT systems.

3.2 Protocol: Fluorescence Quantum Yield (

) Measurement

Method: Comparative Method (Relative to Standard).

Standard: Quinine Sulfate in 0.1 M H

Step-by-Step Methodology:

-

Absorbance Matching:

-

Prepare solutions of the Sample (in ethanol) and Standard (in 0.1 M H

SO -

Adjust concentrations so that the optical density (OD) at the excitation wavelength (e.g., 350 nm) is below 0.1 (ideally 0.05–0.08). Reasoning: This prevents inner-filter effects (re-absorption of emitted light).[2]

-

-

Acquisition:

-

Record the fluorescence spectrum of the standard (

) and sample ( -

Integrate the area under the emission curve for both.

-

-

Calculation: Use the following equation:

Excited State Dynamics Diagram

Caption: Simplified Jablonski diagram showing competing decay pathways for thiophene derivatives.

Applications in Drug Development & Bioimaging

The unique photophysics of thiophene carboxylates translate directly to utility:

-

Bioisosteres in Kinase Inhibitors: The thiophene ring mimics the phenyl ring in many kinase inhibitors but offers different solubility and metabolic profiles. The carboxylate group provides a handle for hydrogen bonding within the ATP-binding pocket.[2]

-

Fluorescent Probes: Due to their sensitivity to polarity (solvatochromism), these derivatives are excellent environmental sensors .[2] They can report on the polarity of protein binding sites; a "turn-on" fluorescence response is often observed when the hydrophobic thiophene enters a hydrophobic protein pocket, displacing water.[2]